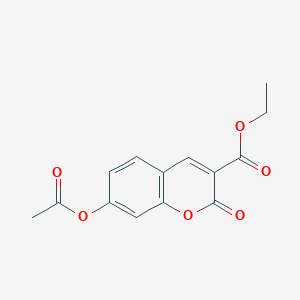
Ethyl 7-acetoxycoumarin-3-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 7-hydroxycoumarin-3-carboxylate derivatives, closely related to ethyl 7-acetoxycoumarin-3-carboxylate, involves multiple steps, including condensation reactions that are often catalyzed by solid acid catalysts to minimize environmental waste. These processes highlight the compound's synthetic flexibility and the impact of substituents on its reactivity and properties (Hoefnagel et al., 1995).
Molecular Structure Analysis
The molecular structure of ethyl 7-acetoxycoumarin-3-carboxylate derivatives has been elucidated through various spectroscopic methods. Studies reveal that these compounds often exhibit planar structures except for their substituent groups, leading to unique supramolecular arrangements due to hydrogen bonding and π-π interactions (Galdámez et al., 2011).
Chemical Reactions and Properties
Ethyl coumarin-3-carboxylate derivatives undergo a variety of chemical reactions, including coumarin ring reactions and ester group reactions. These reactions have been successfully applied to synthesize biologically and industrially important compounds, demonstrating the compound's chemical versatility (Abdel-Wahab et al., 2015).
Physical Properties Analysis
The physical properties of ethyl 7-acetoxycoumarin-3-carboxylate derivatives, including their liquid crystalline properties, have been characterized using techniques like DSC, POM, and X-ray studies. These properties are influenced by the molecular structure and the nature of substituents, which can lead to different mesophases and textures observed under specific conditions (Srinivasa et al., 2018).
Chemical Properties Analysis
The chemical properties of ethyl 7-acetoxycoumarin-3-carboxylate and its derivatives are pivotal in understanding their reactivity and potential applications. These compounds exhibit a range of chemical behaviors, including photodimerization and alcoholysis reactions, which are crucial for their application in supramolecular chemistry and photophysics (Ayala-Hurtado et al., 2007).
Aplicaciones Científicas De Investigación
Anti-Cancer Activities:
- Ethyl 7-hydroxycoumarin-3-carboxylate derivatives have shown significant anti-breast cancer activity against human breast cancer lines such as MCF-7. Specifically, 3-(benzimidazol-2-yl)-7-acetoxycoumarin demonstrated a noteworthy cytotoxic effect, potentially offering a basis for future anticancer drugs (Radwan et al., 2021).
- Ethyl 7-hydroxy-1-azacoumarin-3-carboxylate, through a series of syntheses and modifications, yielded N-substituted-7-hydroxy-1-azacoumarin-3-carboxamides, some of which showed potent in vitro cytotoxicity against cancer cell lines, particularly the MCF-7 line. Notably, one compound demonstrated cell cycle arrest at the G2/M phase and Pre-G1 apoptosis (Bakare, 2021).
Liquid Crystal Properties:
- New ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized and characterized to study their liquid crystalline properties. These derivatives exhibit different mesophases, including smectic A and nematic phases, demonstrating potential applications in liquid crystal display technologies (Srinivasa et al., 2018).
Chromatography Applications:
- The compound has been used in high-performance liquid chromatography (HPLC) as a fluorescence reagent for the detection of carboxylic acids. This application is vital for various analytical and bioanalytical assessments, where sensitive and selective detection methods are required (Tsuchiya et al., 1982).
Propiedades
IUPAC Name |
ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVJGNVETVRDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350912 | |
| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-acetoxycoumarin-3-carboxylate | |
CAS RN |
13209-77-3 | |
| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




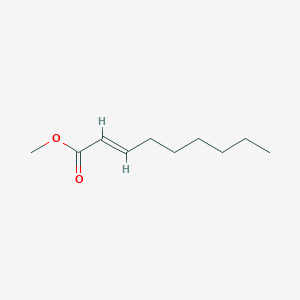

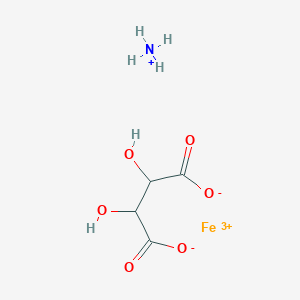


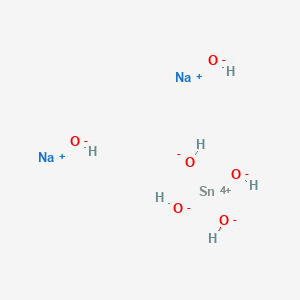
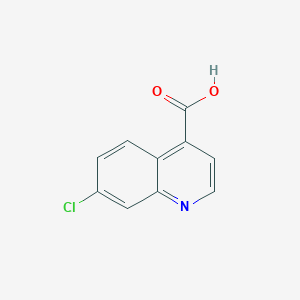

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
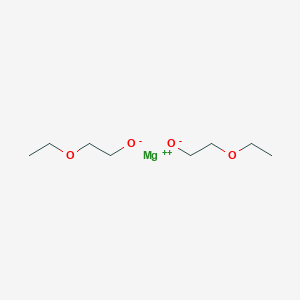
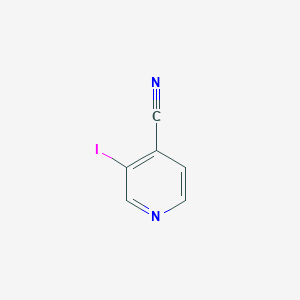
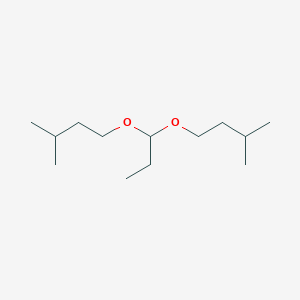
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)